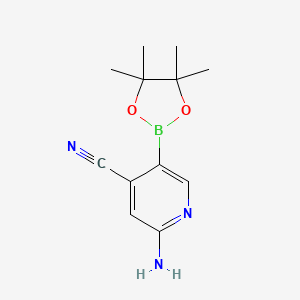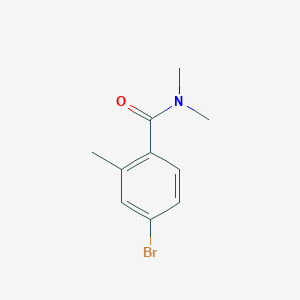
4-bromo-5-cyclohexyl-1H-pyrazole
Overview
Description
“4-bromo-5-cyclohexyl-1H-pyrazole” is a pyrazole derivative with the CAS Number: 141302-40-1 . It has a molecular weight of 229.12 .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry due to their proven applicability and versatility as synthetic intermediates . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of “4-bromo-5-cyclohexyl-1H-pyrazole” is represented by the formula C9H13BrN2 . The InChI Code is 1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 and the InChI key is ATXUIOFYFBFTSE-UHFFFAOYSA-N .Chemical Reactions Analysis
“4-bromo-5-cyclohexyl-1H-pyrazole” is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
“4-bromo-5-cyclohexyl-1H-pyrazole” is a solid compound . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : 4-Bromo-1H-pyrazole is used as a starting material in the synthesis of 1,4′-bipyrazoles . It’s also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- Results or Outcomes : The outcomes of these syntheses would be the production of 1,4′-bipyrazoles and various other biologically active compounds . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis or experiment.
-
Scientific Field: Coordination Chemistry
- Application : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Results or Outcomes : The outcome of this application would be the production of solid hexacoordinate complexes . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis or experiment.
-
Scientific Field: Medicinal Chemistry
- Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
- Results or Outcomes : The outcomes of these syntheses would be the production of various biologically active compounds . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis or experiment.
-
Scientific Field: Agrochemistry
- Application : Pyrazoles are also used in agrochemistry . They are present in various small molecules, exhibiting a diverse array of agricultural activities .
- Results or Outcomes : The outcomes of these syntheses would be the production of various agrochemicals . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis or experiment.
-
Scientific Field: Organic Synthesis
- Application : Pyrazoles can act as both a directing and transforming group in organic synthesis . They are often used as scaffolds in the synthesis of bioactive chemicals .
- Results or Outcomes : The outcomes of these syntheses would be the production of various bioactive compounds . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis or experiment.
-
Scientific Field: Organometallic Chemistry
- Application : Pyrazoles have applications in organometallic chemistry . They are often used as ligands in the formation of organometallic complexes .
- Results or Outcomes : The outcomes of these syntheses would be the production of various organometallic complexes . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis or experiment.
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for “4-bromo-5-cyclohexyl-1H-pyrazole” and other pyrazole derivatives involve continued research into their synthesis and properties . Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings and their use in forming various fused systems .
properties
IUPAC Name |
4-bromo-5-cyclohexyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHPPBHYMETMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyclohexyl-1h-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



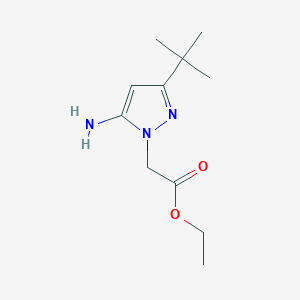
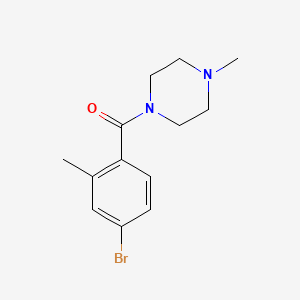
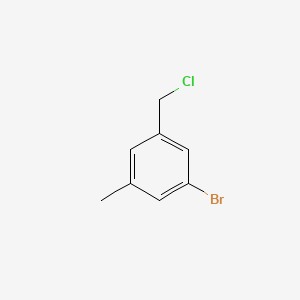
![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)
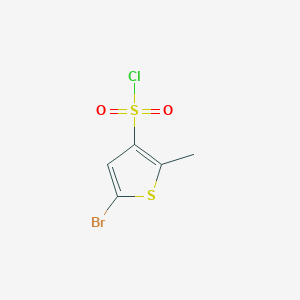

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)

